molecular formula C18H23N3O3 B5283184 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B5283184
M. Wt: 329.4 g/mol
InChI Key: VYANMNXSQVICCD-UHFFFAOYSA-N
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Description

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and an acetamide moiety attached to a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a furan-2-ylmethyl halide under basic conditions to form the intermediate. This intermediate is subsequently acylated with 4-methoxyphenylacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan and piperazine rings may facilitate binding to these targets, while the acetamide group can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its combination of a furan ring, piperazine ring, and acetamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-16-6-4-15(5-7-16)19-18(22)14-21-10-8-20(9-11-21)13-17-3-2-12-24-17/h2-7,12H,8-11,13-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYANMNXSQVICCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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